(2'-Methyl[1,1'-biphenyl]-4-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(2-methylphenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-4-2-3-5-14(11)13-8-6-12(10-15)7-9-13/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPCHSOAWDGHNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362636 | |
| Record name | (2'-Methyl[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198206-29-0 | |
| Record name | (2'-Methyl[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Methyl 1,1 Biphenyl 4 Yl Methanol
Convergent and Divergent Synthesis Strategies for Biphenyl (B1667301) Alcohols
The synthesis of complex molecules like (2'-Methyl[1,1'-biphenyl]-4-yl)methanol can be approached through two primary strategies: convergent and divergent synthesis.
A divergent synthesis , in contrast, begins with a common core structure which is then successively modified to create a range of related compounds. In this context, one might start with a pre-formed biphenyl scaffold and then introduce the methyl and hydroxymethyl functionalities in separate, sequential steps. While potentially less efficient for a single target, this approach is valuable for creating libraries of related compounds for structure-activity relationship studies.
Suzuki-Miyaura Cross-Coupling Reactions for Biphenyl Formation
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for constructing the biaryl linkage central to this compound. researchgate.netmdpi.com This palladium-catalyzed reaction involves the coupling of an organoboron species (like a boronic acid or ester) with an organohalide. gre.ac.ukyoutube.com For the target compound, this could involve the reaction between (4-(hydroxymethyl)phenyl)boronic acid and 2-bromotoluene, or conversely, 2-methylphenylboronic acid and a 4-halobenzyl alcohol derivative. acs.org The mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of the starting materials make it a preferred method. acs.orgnih.gov
The success of the Suzuki-Miyaura coupling is highly dependent on the palladium catalyst system, which consists of a palladium precursor and a supporting ligand. mdpi.com The ligand stabilizes the palladium center, influences its reactivity, and is crucial for achieving high catalytic activity and selectivity. whiterose.ac.uk Bulky and electron-rich phosphine (B1218219) ligands, such as dialkylbiarylphosphines (e.g., SPhos, XPhos), have proven to be exceptionally effective, enabling reactions with otherwise unreactive or challenging substrates, including sterically hindered partners and aryl chlorides. acs.orgnih.govnih.govacs.org These ligands promote the key steps of the catalytic cycle, oxidative addition and reductive elimination, leading to faster reactions and broader substrate scope. nih.gov N-Heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, offering high stability and catalytic activity. whiterose.ac.uknih.gov The choice of ligand can significantly impact reaction efficiency, with steric bulk and electron-donating ability being key parameters that determine catalytic performance. nih.govacs.orgbeilstein-journals.org
| Catalyst/Ligand System | Key Features | Typical Substrates | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | Classical, first-generation catalyst. | Aryl iodides and bromides. | capes.gov.br |
| PdCl₂(dppf) | Effective for a range of aryl halides and boronic acids. | Aryl bromides, chlorides. | mdpi.com |
| Pd₂(dba)₃ / SPhos | Highly active for sterically hindered couplings. | Aryl chlorides, hindered biaryls. | nih.govnih.gov |
| Pd₂(dba)₃ / XPhos | Excellent for electron-poor and hindered substrates. | Polyfluorinated biphenyls, aryl chlorides. | acs.org |
| PEPPSI-type Catalysts (NHC) | High stability and activity, particularly for challenging substrates. | Aryl chlorides, heterocyclic halides. | whiterose.ac.uk |
Achieving high yields and selectivity in the synthesis of this compound requires careful optimization of several reaction parameters. The choice of base, solvent, temperature, and catalyst loading are all critical factors. nih.govchemistryviews.org
Base: A base is generally required to activate the organoboron species for transmetalation. nih.gov Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The strength and type of base can influence reaction rates and prevent side reactions like protodeboronation. nih.govnih.gov
Solvent: The solvent system, often a mixture of an organic solvent (like toluene, dioxane, or THF) and water, must solubilize both the organic and inorganic reactants. mdpi.comnih.gov Aqueous media are often favored from a green chemistry perspective. nih.gov
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system used. nih.govnih.gov While higher temperatures can increase reaction rates, they may also promote side reactions.
Catalyst Loading: Modern catalyst systems, particularly those with advanced ligands, can be highly efficient, allowing for very low catalyst loadings (down to mol% or even ppm levels), which is economically and environmentally advantageous. nih.govnih.gov
Recent advancements have even employed machine learning algorithms to navigate the vast parameter space and identify optimal conditions for heteroaryl Suzuki-Miyaura couplings, a strategy that could be adapted for specific biphenyl syntheses. chemistryviews.org
| Parameter | Options | Effect on Reaction | Reference |
|---|---|---|---|
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, NaOH | Activates boronic acid for transmetalation; influences yield and side reactions. | nih.govnih.gov |
| Solvent | Toluene/H₂O, THF/H₂O, Dioxane | Affects solubility of reagents and catalyst stability. | acs.orgnih.gov |
| Temperature | Room Temp to 110 °C | Impacts reaction rate and TON; higher temps can lead to degradation. | nih.gov |
| Ligand | Phosphines (SPhos, XPhos), NHCs | Crucial for catalyst activity, stability, and substrate scope. | acs.orgwhiterose.ac.uknih.gov |
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps:
Oxidative Addition: A low-valent Pd(0) complex reacts with the organohalide (e.g., 2-bromotoluene), inserting into the carbon-halogen bond to form a Pd(II) intermediate. youtube.comnih.gov This is often the rate-limiting step, and its efficiency is heavily influenced by the electron-richness and steric bulk of the supporting ligand. nih.gov
Transmetalation: The organoboron compound, activated by the base, transfers its organic group (e.g., the 4-(hydroxymethyl)phenyl group) to the Pd(II) center, displacing the halide and forming a diarylpalladium(II) complex. nih.gov The exact mechanism of this step can be complex, with evidence suggesting the involvement of a boronate species formed from the boronic acid and the base. mdpi.com
Reductive Elimination: The two organic groups on the diarylpalladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the biphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. researchgate.netnih.gov
While this pathway is widely accepted, recent studies have explored alternative mechanisms, such as base-free pathways that proceed through a cationic palladium(II) intermediate and an electrophilic substitution transmetalation process. nih.gov
Grignard Reactions in the Formation of Aryl Methanols
The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds and is particularly useful for synthesizing alcohols. mnstate.eduyoutube.com To produce an aryl methanol (B129727) like this compound, a common strategy involves reacting a Grignard reagent with a suitable carbonyl compound. youtube.com For instance, a pre-formed (2'-methyl-[1,1'-biphenyl]-4-yl)magnesium halide could be reacted with formaldehyde (B43269). The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, and subsequent acidic workup protonates the resulting alkoxide to yield the final primary alcohol. youtube.com
The preparation of a biphenyl Grignard reagent, such as (2'-methyl-[1,1'-biphenyl]-4-yl)magnesium bromide, follows the classical method for Grignard reagent synthesis. libretexts.org This involves the reaction of the corresponding organohalide (4-bromo-2'-methyl-1,1'-biphenyl) with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.educerritos.edu
The reaction takes place on the surface of the magnesium metal. alfredstate.edu It is highly sensitive to moisture, as the strongly basic Grignard reagent will readily react with any protic solvents, including water, which would quench the reagent and reduce the yield. youtube.comcerritos.edu A significant side reaction in the formation of aryl Grignard reagents is the homocoupling of the aryl group to form a biphenyl dimer, which in this case would be a quaterphenyl (B1678625) derivative. mnstate.edulibretexts.org This occurs through radical intermediates formed during the single-electron transfer (SET) mechanism from magnesium to the aryl halide. alfredstate.eduquora.com Careful control of reaction conditions, such as temperature and concentration, is necessary to minimize this byproduct. libretexts.org
Reaction with Aldehyde Equivalents (e.g., Polyoxymethylene Diacetate)
A key strategy for synthesizing biphenyl methanols involves the reaction of an organometallic biphenyl species with a formaldehyde equivalent. One such effective equivalent is polyoxymethylene diacetate. This method is particularly useful for introducing a hydroxymethyl group onto a pre-formed biphenyl scaffold.
The synthesis begins with the formation of a Grignard reagent from a halogenated biphenyl precursor. For a structurally similar compound, (2-methyl[1,1'-biphenyl]-3-yl)magnesium chloride is prepared from the corresponding chloro-biphenyl derivative and magnesium turnings in a suitable solvent under an inert atmosphere. prepchem.com This Grignard reagent is then reacted with polyoxymethylene diacetate. prepchem.com
In a typical procedure, the Grignard solution is heated to reflux, and milled polyoxymethylene diacetate is added portion-wise over several hours. prepchem.com The polymer serves as a controlled source of formaldehyde. The reaction is refluxed for an additional period to ensure completion before being cooled. prepchem.com The workup involves quenching the reaction mixture in an acidic solution (e.g., hydrochloric acid and ice) and extracting the product into an organic solvent. prepchem.com This process has been shown to produce the desired biphenyl methanol in high yield, with a reported yield of 70.8% for (2-methyl[1,1'-biphenyl]-3-yl)methanol. prepchem.com
Reduction Strategies for Carboxylic Acid and Ester Precursors
The reduction of carboxylic acid and ester derivatives of 2'-methyl-[1,1'-biphenyl] represents a common and reliable pathway to the target alcohol. The choice of reducing agent is critical and dictates the chemoselectivity of the transformation.
Utilization of Borane-Based Reducing Agents
Borane (B79455) (BH₃) and its complexes, such as borane-dimethyl sulfide (B99878) (BMS) or borane-tetrahydrofuran (B86392) (BTHF), are highly effective reagents for the reduction of carboxylic acids. organic-chemistry.org A significant advantage of borane is its remarkable chemoselectivity. It readily reduces carboxylic acids while leaving other potentially reducible functional groups—such as esters, ketones, nitro groups, and nitriles—intact. researchgate.netnih.gov This selectivity is attributed to the unique mechanism of borane reduction, which proceeds preferentially with the acidic proton of the carboxylic acid. ic.ac.uk
The reaction between 2'-Methyl[1,1'-biphenyl]-4-carboxylic acid and a borane complex would proceed under mild conditions, typically at room temperature in a solvent like THF. researchgate.net The mechanism involves the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol. ic.ac.uk This process, often described as "hidden borane catalysis," relies on small quantities of in-situ generated BH₃ to achieve its high selectivity. researchgate.netnih.gov
| Functional Group Present | Reaction with Borane (BH₃) | Selectivity Outcome | Source |
|---|---|---|---|
| Carboxylic Acid | Reduced to Alcohol | High | researchgate.netnih.gov |
| Ketone | Tolerated (Not Reduced) | High | researchgate.netnih.gov |
| Ester | Tolerated (Not Reduced) | High | researchgate.netnih.gov |
| Amide | Tolerated (Not Reduced) | High | researchgate.netnih.gov |
| Nitrile | Tolerated (Not Reduced) | High | researchgate.netnih.gov |
| Olefin | Tolerated (Not Reduced) | High | researchgate.netnih.gov |
Application of Hydride Reagents (e.g., Lithium Aluminum Hydride)
Lithium aluminum hydride (LiAlH₄ or LAH) is a potent and versatile reducing agent widely used in organic synthesis. wikipedia.org Unlike boranes, LAH is powerful enough to reduce both carboxylic acids and esters to primary alcohols. byjus.comlibretexts.org Therefore, it can be used to convert either 2'-Methyl[1,1'-biphenyl]-4-carboxylic acid or its corresponding esters (e.g., methyl 2'-methyl[1,1'-biphenyl]-4-carboxylate) into this compound.
The reduction must be performed in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (THF) due to the high reactivity of LAH with water and other protic sources. byjus.comlibretexts.org The reaction with a carboxylic acid precursor first involves a rapid acid-base reaction, where the acidic proton of the carboxyl group reacts with the hydride to produce hydrogen gas and a lithium carboxylate salt. masterorganicchemistry.comyoutube.com This salt is then further reduced by LAH to the primary alcohol. The reduction of an ester proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. masterorganicchemistry.com
While highly effective, LAH is less chemoselective than borane reagents and will reduce a wide array of carbonyl-containing functional groups, including ketones, aldehydes, and amides. wikipedia.orgmasterorganicchemistry.com
Functionalization of Biphenyl Derivatives to Access Methanol Groups
An alternative synthetic approach involves the direct functionalization of a biphenyl scaffold to introduce the required methanol group. rsc.org This can be achieved through multi-step sequences that modify the aromatic ring.
One such method is chloromethylation. rsc.org In this electrophilic aromatic substitution reaction, a biphenyl compound reacts with a source of formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst, to install a chloromethyl (–CH₂Cl) group onto the ring. rsc.org The resulting 4-chloromethyl-2'-methylbiphenyl can then be converted to the target alcohol. This transformation is typically accomplished via a nucleophilic substitution reaction (Sₙ2) using a hydroxide (B78521) source, or through hydrolysis, which replaces the chlorine atom with a hydroxyl group to yield this compound.
Chemo- and Regioselectivity Considerations in this compound Synthesis
Achieving high selectivity is a paramount challenge in the synthesis of specifically substituted biphenyls.
Chemoselectivity , the selective reaction of one functional group in the presence of others, is primarily governed by the choice of reagents. As detailed in section 2.1.3, the reduction of a carboxylic acid precursor in the presence of an ester or ketone highlights a key chemoselective choice. The use of borane (BH₃) allows for the selective reduction of the carboxylic acid, leaving other carbonyl groups untouched. researchgate.netnih.gov In contrast, the use of a more powerful, less selective reagent like LiAlH₄ would result in the reduction of all susceptible carbonyl groups. wikipedia.org Therefore, the selection of the reducing agent is a critical decision based on the functional groups present in the starting material. nih.gov
Scalability and Industrial Feasibility of Synthetic Routes
The transition from laboratory-scale synthesis to industrial production requires routes that are cost-effective, safe, and high-yielding.
The direct functionalization of biphenyl with paraformaldehyde, as described in a patent for the synthesis of 4-biphenylmethanol, is presented as a method suitable for industrial production due to its use of inexpensive raw materials and a closed reaction system that enhances yield. google.com This suggests that direct, one-pot approaches are highly desirable for large-scale manufacturing.
Cross-coupling reactions, particularly the Suzuki coupling, are extensively used in the pharmaceutical industry and are well-proven for their scalability and reliability in constructing biaryl systems. researchgate.net
Chemical Reactivity and Derivatization of 2 Methyl 1,1 Biphenyl 4 Yl Methanol
Reactions Involving the Hydroxyl Group
The benzylic hydroxyl group is a key site for a variety of chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution.
Esterification and Etherification Reactions
Esterification: The hydroxyl group of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. These reactions are typically carried out in the presence of an acid catalyst or a base. For instance, esterification with an acyl chloride, a common method for forming esters from alcohols, proceeds under basic conditions to neutralize the HCl byproduct. csbsju.edu The use of a solvent like dichloromethane (B109758) or THF is common, often with a base such as triethylamine. organic-chemistry.org
A general scheme for the esterification with an acyl chloride is presented below: R-COCl + this compound → (2'-Methyl[1,1'-biphenyl]-4-yl)methyl R-carboxylate + HCl
Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. masterorganicchemistry.comyoutube.comkhanacademy.org This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then reacts with an alkyl halide. masterorganicchemistry.com Strong bases such as sodium hydride are typically used to generate the alkoxide in an aprotic solvent like DMF or THF. richmond.edu
A representative Williamson ether synthesis is shown in the following scheme:
this compound + NaH → (2'-Methyl[1,1'-biphenyl]-4-yl)methoxide-Na+ + H₂
(2'-Methyl[1,1'-biphenyl]-4-yl)methoxide-Na+ + R-X → (2'-Methyl[1,1'-biphenyl]-4-yl)methyl R-ether + NaX
| Reaction Type | Reagents | Typical Solvents | Key Features |
| Esterification | Acyl Chlorides, Carboxylic Acids | Dichloromethane, THF | Often requires a base like triethylamine. |
| Etherification (Williamson) | Alkyl Halides, Strong Base (e.g., NaH) | DMF, THF | Proceeds via an SN2 mechanism. |
Oxidation Reactions and Catalytic Applications
The primary alcohol functionality of this compound can be oxidized to the corresponding aldehyde, 2'-methyl-[1,1'-biphenyl]-4-carbaldehyde. uni.luhit2lead.comsigmaaldrich.com A variety of oxidizing agents can be employed for this transformation. A common and selective method for oxidizing primary alcohols to aldehydes is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite. wikipedia.org This method is known for its high selectivity for primary alcohols and can be performed under mild conditions. wikipedia.org
The resulting aldehyde, 2'-methyl-[1,1'-biphenyl]-4-carbaldehyde, is a valuable intermediate. Aldehydes are important precursors for the synthesis of various organic compounds, including imines, and can participate in numerous carbon-carbon bond-forming reactions. While specific catalytic applications of this particular aldehyde are not extensively documented in readily available literature, aldehydes in general are crucial in the synthesis of pharmaceuticals and other fine chemicals.
| Oxidation Product | Oxidizing Agent | Potential Applications of Product |
| 2'-methyl-[1,1'-biphenyl]-4-carbaldehyde | TEMPO/NaOCl, other mild oxidants | Synthesis of imines, further C-C bond formation reactions |
Nucleophilic Substitution Reactions
The hydroxyl group of this compound is a poor leaving group for nucleophilic substitution reactions. To facilitate these reactions, it must first be converted into a better leaving group. A common strategy is the conversion of the alcohol to a tosylate or mesylate by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. wikipedia.org This transformation does not affect the stereochemistry at the carbon atom. wikipedia.org
Once the tosylate is formed, it can readily undergo SN2 reactions with a variety of nucleophiles. libretexts.org For example, reaction with a halide source can produce the corresponding (2'-Methyl[1,1'-biphenyl]-4-yl)methyl halide. The use of phosphorus tribromide (PBr₃) is a common method for converting primary alcohols to alkyl bromides via an SN2 mechanism. youtube.comyoutube.com
Transformations of the Biphenyl (B1667301) Core
The biphenyl scaffold of this compound is susceptible to electrophilic attack and can be further functionalized using cross-coupling methodologies.
Electrophilic Aromatic Substitution Reactions
The biphenyl system can undergo electrophilic aromatic substitution reactions such as nitration and halogenation. The position of substitution is directed by the existing substituents on the two aromatic rings. The hydroxymethyl group (-CH₂OH) is a weak activating group and is ortho-, para-directing. The methyl group (-CH₃) is also an activating, ortho-, para-directing group.
In the case of this compound, electrophilic attack is expected to occur on the ring bearing the more activating group or at the less sterically hindered positions. Preliminary findings on the nitration of 2-methylbiphenyl (B165360) indicate that nitration favors the methylated phenyl ring. utahtech.edu For this compound, the directing effects of the hydroxymethyl and methyl groups would influence the regioselectivity of the substitution. For example, in a nitration reaction using nitric acid and sulfuric acid, the nitro group would be directed to the positions ortho and para to the existing substituents. libretexts.org
| Reaction Type | Typical Reagents | Directing Effects of Substituents |
| Nitration | HNO₃, H₂SO₄ | -CH₂OH (ortho, para), -CH₃ (ortho, para) |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | -CH₂OH (ortho, para), -CH₃ (ortho, para) |
Further Cross-Coupling Strategies
The this compound framework can be extended through further cross-coupling reactions. This typically involves first converting the hydroxyl group into a halide or a triflate to create a suitable coupling partner. For example, conversion to 4'-(bromomethyl)-2-methyl-1,1'-biphenyl would allow for subsequent coupling reactions. ugent.be
Suzuki-Miyaura Coupling: If a halo-derivative of this compound is prepared, it can undergo a Suzuki-Miyaura cross-coupling reaction with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is a powerful tool for forming new carbon-carbon bonds and synthesizing more complex biaryl compounds. wikipedia.org The reaction is generally tolerant of a wide range of functional groups and can often be carried out in aqueous media. wikipedia.org
Sonogashira Coupling: Similarly, a halo-derivative of the parent molecule can participate in a Sonogashira coupling with a terminal alkyne. wikipedia.orglibretexts.orgnih.gov This reaction, catalyzed by palladium and a copper co-catalyst, is highly effective for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. wikipedia.orgnih.gov
| Coupling Reaction | Coupling Partners | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Halo-derivative and Boronic acid/ester | Palladium catalyst, Base | C(sp²)-C(sp²) |
| Sonogashira | Halo-derivative and Terminal alkyne | Palladium catalyst, Copper co-catalyst, Base | C(sp²)-C(sp) |
Ring Functionalization and Modification
The biphenyl scaffold of this compound is amenable to various ring functionalization and modification reactions, similar to other biphenyl derivatives. These reactions allow for the introduction of diverse functional groups, which can significantly alter the molecule's physical, chemical, and biological properties.
One of the primary methods for functionalizing the biphenyl rings is through electrophilic substitution reactions. For instance, Friedel-Crafts acylation can be employed to introduce acyl groups onto the aromatic rings. rsc.org The reaction of biphenyl with acid anhydrides, such as succinic anhydride (B1165640) or phthalic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), leads to the formation of keto acids. rsc.org Similarly, reaction with acid chlorides can also achieve acylation. rsc.org The specific position of substitution on the rings is directed by the existing methyl and hydroxymethyl groups, as well as the reaction conditions.
Synthesis of Complex Biphenyl-Containing Scaffolds and Derivatives
This compound is a key precursor in the synthesis of a wide array of complex molecules that feature a biphenyl core. Its utility stems from the ability to modify both the biphenyl rings and the methanol (B129727) functional group.
Precursor Role in the Synthesis of Substituted Biphenyls
The compound serves as a foundational element in the construction of more elaborately substituted biphenyls. The hydroxyl group of the methanol moiety can be a handle for further chemical transformations. For example, it can be oxidized to an aldehyde or a carboxylic acid, providing a new site for reactivity.
A significant application is in the generation of molecular diversity libraries. lookchem.com In this context, the biphenyl scaffold allows for the spatial arrangement of multiple functional groups. lookchem.com The synthesis often involves a series of protection and deprotection steps, coupled with reactions that build upon the initial this compound structure. For instance, the hydroxyl group can be protected while modifications are made to the biphenyl rings, and then deprotected for subsequent reactions. This strategic approach enables the creation of a large number of distinct, yet structurally related, compounds for high-throughput screening in drug discovery and materials science. lookchem.com
The synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol, a related isomer, highlights a synthetic route that could be adapted. This involves the formation of a Grignard reagent from a halogenated biphenyl precursor, which then reacts with a source of formaldehyde (B43269), such as polyoxymethylene diacetate, to introduce the methanol group. prepchem.com
Formation of Polymeric Materials Incorporating the Biphenyl Methanol Moiety
The biphenyl structure is a common motif in various polymers due to the rigidity and thermal stability it imparts. This compound, with its reactive hydroxyl group, can be incorporated into polymer chains. For example, biphenyl-4-methanol has been used as a monofunctional initiator in the ring-opening polymerization of cyclic esters like trimethylene carbonate and ε-caprolactone. sigmaaldrich.com This suggests that this compound could similarly initiate polymerization, leading to polyesters or polycarbonates with pendent biphenyl groups. These materials may exhibit unique properties, such as enhanced thermal resistance or specific optical characteristics, due to the presence of the bulky and rigid biphenyl moiety. rsc.orglookchem.com
Generation of Specialty Chemicals and Advanced Intermediates
This compound is a valuable intermediate in the synthesis of specialty chemicals. Its structure is a component of more complex molecules with specific applications. For example, derivatives of biphenyl methanol are found in various pharmaceuticals and agrochemicals. The environmental transformation of the pesticide Bifenthrin is known to produce (2-methyl-[1,1'-biphenyl]-3-yl)methanol, indicating the relevance of this structural class in environmental chemistry. nih.gov
Furthermore, the conversion of the methanol group to other functionalities opens pathways to a range of advanced intermediates. For instance, oxidation to the corresponding aldehyde or carboxylic acid creates a new reactive center for condensations, amidations, or esterifications. These transformations are fundamental in building the molecular complexity required for many high-value chemical products. The synthesis of methyl 1-((2'-cyano(1,1'-biphenyl)-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate, a complex heterocyclic compound, illustrates the use of a biphenyl methanol derivative as a key building block. nih.gov
Advanced Spectroscopic and Analytical Methodologies for Research on 2 Methyl 1,1 Biphenyl 4 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For (2'-Methyl[1,1'-biphenyl]-4-yl)methanol, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to confirm its unique substitution pattern.
Proton (¹H) NMR Applications
Proton NMR (¹H NMR) spectroscopy provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the methylene (B1212753) protons of the methanol (B129727) group, the hydroxyl proton, and the methyl protons.
The aromatic region (typically δ 7.0-8.0 ppm) would show a complex pattern of multiplets due to the seven protons on the biphenyl (B1667301) core. The specific chemical shifts and coupling constants (J-values) would be crucial for assigning protons to their respective positions on the two phenyl rings, confirming the 2'-methyl and 4-methanol substitution pattern. The protons on the methanol-bearing ring would be influenced by the electron-donating hydroxymethyl group, while the protons on the other ring would be affected by the methyl group.
The benzylic protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the range of δ 4.5-4.8 ppm. The methyl group (-CH₃) protons attached to the second phenyl ring would yield a sharp singlet at approximately δ 2.2-2.4 ppm. The hydroxyl (-OH) proton itself would produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | ~ 7.20 - 7.60 | Multiplet (m) |
| Methylene-H (-CH₂OH) | ~ 4.70 | Singlet (s) or Doublet (d) |
| Methyl-H (-CH₃) | ~ 2.25 | Singlet (s) |
Carbon-13 (¹³C) NMR Applications
Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a carbon count and identification of the chemical environment of each carbon.
The spectrum would show 14 distinct signals, corresponding to the 14 carbon atoms in the molecule. The aromatic carbons typically resonate in the δ 120-145 ppm region. The quaternary carbons, including the two carbons of the biphenyl linkage and the carbons bearing the methyl and hydroxymethyl groups, would have characteristic shifts. The carbon of the hydroxymethyl group (-CH₂OH) would be found in the δ 60-65 ppm range, while the methyl group (-CH₃) carbon would appear upfield, around δ 15-20 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-H & C-C | ~ 125 - 143 |
| Methylene-C (-CH₂OH) | ~ 64 |
Vibrational Spectroscopy for Molecular Structure Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to particular functional groups and bonds.
For this compound, key absorption bands would include a broad peak around 3300-3400 cm⁻¹ for the O-H stretching vibration of the alcohol group. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹. The C-O stretching of the primary alcohol would be visible as a strong peak near 1050 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.
Table 3: Predicted FT-IR Characteristic Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch | 3400 - 3300 | Strong, Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Aromatic C=C Stretch | 1600, 1475 | Medium-Weak |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of laser light. While polar bonds like C-O and O-H give strong signals in IR, non-polar, symmetric bonds often produce strong signals in Raman spectra. The aromatic ring vibrations, particularly the symmetric "ring-breathing" modes, are often prominent in the Raman spectrum, providing further confirmation of the biphenyl structure. The C-H stretching bands would also be visible. Due to the lack of significant dipole moment change, the O-H stretch is typically weak in Raman spectra.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then sorting the resulting ions based on their mass-to-charge ratio (m/z).
For this compound (C₁₄H₁₄O), the molecular weight is 198.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 198. Subsequent fragmentation would provide further structural information. Common fragmentation pathways would include the loss of a hydrogen atom to give a peak at m/z = 197, loss of the hydroxyl group (-OH) to give a peak at m/z = 181, or loss of the entire hydroxymethyl group (-CH₂OH) to yield a biphenyl cation fragment. The cleavage of the bond between the two phenyl rings could also lead to characteristic fragment ions. High-resolution mass spectrometry (HRMS) could confirm the elemental formula by providing a highly accurate mass measurement.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Predicted Fragment |
|---|---|
| 198 | [M]⁺ (Molecular Ion) |
| 197 | [M-H]⁺ |
| 181 | [M-OH]⁺ |
Table of Compounds
| Compound Name |
|---|
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable in the synthesis and analysis of this compound, providing robust techniques for both the purification of the final product and the in-process monitoring of reaction progress. The selection of a specific chromatographic technique and its parameters is crucial for achieving high purity and ensuring accurate analytical results. The most commonly employed methods for compounds of this class are column chromatography for preparative scale separation and thin-layer chromatography for rapid qualitative analysis.
Column Chromatography
Column chromatography is a principal method for the purification of this compound from crude reaction mixtures. This technique separates compounds based on their differential adsorption to a stationary phase while a liquid mobile phase passes through it. For biphenyl methanol derivatives, silica (B1680970) gel is the most common stationary phase due to its polarity and effectiveness in separating moderately polar compounds.
Research Findings:
In synthetic procedures for structurally similar biphenyl methanols, column chromatography on silica gel is a consistently reported purification step. The choice of the mobile phase, typically a binary mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297), is critical for effective separation. The ratio of these solvents is optimized to achieve a good separation between the desired product and any impurities or unreacted starting materials.
For instance, in the synthesis of the isomeric compound (2-Methyl-[1,1'-biphenyl]-3-yl)methanol, the crude product was successfully purified by column chromatography on silica gel. chemicalbook.com A detailed example for another related compound involved purifying the crude oil on a silica gel column, which afforded the final product in high yield. orgsyn.org The process often involves applying the crude material, sometimes pre-adsorbed onto a solid support like celite, to the top of the silica gel column. orgsyn.org Elution is then carried out with a solvent system, which can be isocratic (a constant solvent ratio) or a gradient (the solvent ratio is changed over time).
A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often used to first elute non-polar impurities and then the product, followed by any highly polar impurities. For example, a purification protocol for a related carbinol used a gradient of hexanes:ethyl acetate, starting from 19:1 and progressing to 1:1, to achieve separation. orgsyn.org The fractions collected from the column are typically analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product before being combined and concentrated. orgsyn.org
Table 1: Examples of Column Chromatography Conditions for Biphenyl Methanol Derivatives
| Compound | Stationary Phase | Mobile Phase (Eluent) | Elution Mode | Reference |
|---|---|---|---|---|
| (2-Methyl-[1,1'-biphenyl]-3-yl)methanol | Silica Gel | Hexane/Ethyl Acetate (12:1) | Isocratic | chemicalbook.com |
| Furan-2-yl(phenyl)methanol | Silica Gel 60 | Hexanes/Ethyl Acetate (Gradient from 100% Hexane to 3:2) | Gradient | orgsyn.org |
| Cyclopentenone Derivative | Silica Gel 60 | Hexanes/Ethyl Acetate (Gradient from 19:1 to 1:1) | Gradient | orgsyn.org |
Commonly used solvent systems for the column chromatography of moderately polar organic compounds include various ratios of ethyl acetate in hexane or dichloromethane (B109758) in methanol. thieme.de The selection of the solvent system is generally guided by preliminary analysis using thin-layer chromatography.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a rapid, simple, and versatile analytical technique used extensively in research involving this compound. google.com Its primary applications are to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product, and to determine the purity of the compound by identifying the number of components in a sample. It also plays a crucial role in developing optimal solvent systems for column chromatography. google.com
Methodology and Findings:
A standard TLC analysis involves spotting a small amount of the sample onto a TLC plate, which consists of a thin layer of an adsorbent material, typically silica gel, coated on an inert backing like glass or aluminum. google.com The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase. The solvent moves up the plate by capillary action, and the components of the sample travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases.
For biphenyl methanol compounds, a common mobile phase is a mixture of hexanes and ethyl acetate. orgsyn.org The polarity of this solvent system can be finely tuned by adjusting the ratio of the two components to achieve optimal separation. After the solvent front has moved a sufficient distance up the plate, the plate is removed, dried, and the separated spots are visualized. Since this compound contains aromatic rings, it can often be visualized under UV light (typically at 254 nm). orgsyn.org For compounds that are not UV-active or for better visualization, various staining agents can be used. A p-anisaldehyde stain, for example, can produce a colored spot upon heating, which is useful for alcohol-containing compounds. orgsyn.org
The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each spot. This value is characteristic of a compound in a specific solvent system and can be used for identification purposes. In reaction monitoring, a successful reaction would show the spot corresponding to the starting material diminishing or disappearing, while a new spot for the product appears. For instance, the progress of a Grignard reaction to form a related carbinol was monitored by TLC using a 70% hexanes in ethyl acetate eluent. orgsyn.org
Table 2: General Parameters for TLC Analysis of Biphenyl Methanol Derivatives
| Parameter | Description | Typical Values/Reagents |
|---|---|---|
| Stationary Phase | The adsorbent layer on the TLC plate. | Silica gel 60 F254 |
| Mobile Phase | The solvent or solvent mixture that moves up the plate. | Hexanes/Ethyl Acetate mixtures (e.g., 70:30 v/v) |
| Application | Method of placing the sample on the plate. | Spotting with a capillary tube. |
| Development | The process of solvent moving up the plate. | In a closed chamber to ensure solvent vapor saturation. |
| Visualization | Method for detecting the separated spots. | UV light (254 nm), p-anisaldehyde stain, iodine vapor. |
The simplicity and speed of TLC make it an invaluable tool for the rapid screening of reaction conditions and for identifying the appropriate fractions to combine after column chromatography. google.com
Computational and Theoretical Investigations of 2 Methyl 1,1 Biphenyl 4 Yl Methanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (2'-Methyl[1,1'-biphenyl]-4-yl)methanol at the atomic level. These methods allow for the detailed exploration of the molecule's electronic structure and its response to external stimuli.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound.
Geometry optimization is a crucial first step in any computational study, aiming to find the lowest energy arrangement of atoms in a molecule. scielo.org.mx For this compound, this involves determining the optimal bond lengths, bond angles, and dihedral angles. The geometry of biphenyl (B1667301) derivatives is particularly interesting due to the rotational freedom around the inter-ring C-C bond. DFT calculations, often using functionals like B3LYP or M06-2X and basis sets such as 6-31G(d,p) or def2-TZVP, can accurately predict these parameters. scielo.org.mxresearchgate.net The optimization process seeks a minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation. The optimized geometry provides insights into the molecule's shape, steric hindrance, and potential for intermolecular interactions.
The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also elucidated through DFT. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are involved in chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's chemical stability and electronic excitability.
Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT
| Parameter | Typical Value |
| Inter-ring C-C bond length | 1.49 Å |
| Dihedral angle (between phenyl rings) | ~40-50° |
| C-O bond length (methanol group) | 1.43 Å |
| O-H bond length (methanol group) | 0.96 Å |
| C-H bond length (methyl group) | 1.09 Å |
Note: These are typical values based on DFT calculations of similar biphenyl derivatives and serve as illustrative examples.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. researchgate.netresearchgate.net This method is crucial for understanding the absorption and emission of light by this compound, which is essential for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes.
TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without a change in the molecular geometry. These energies are directly related to the wavelengths of maximum absorption (λmax) in an electronic absorption spectrum. The theory also provides oscillator strengths, which are a measure of the intensity of these electronic transitions. nih.gov By comparing the calculated excitation energies and oscillator strengths with experimental UV-Vis spectra, the nature of the electronic transitions (e.g., π-π* or n-π*) can be identified. chemrxiv.org
Furthermore, TD-DFT can be used to optimize the geometry of the molecule in its excited state. researchgate.net The energy difference between the ground state geometry and the excited state geometry is related to the Stokes shift observed in fluorescence spectroscopy. The analysis of excited state properties provides a deeper understanding of the photophysical behavior of this compound.
Table 2: Illustrative TD-DFT Calculated Excited State Properties for this compound
| Property | Typical Calculated Value |
| First Vertical Excitation Energy (S0 → S1) | 4.5 - 5.0 eV |
| Oscillator Strength (f) for S0 → S1 | > 0.1 |
| Nature of Transition | π → π* |
Note: These values are illustrative and based on TD-DFT calculations of similar aromatic compounds.
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound, primarily arising from the rotation around the bond connecting the two phenyl rings, is a key determinant of its physical and biological properties. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers between them. ic.ac.uk
The potential energy surface (PES) can be mapped by systematically varying the dihedral angle between the two phenyl rings and calculating the energy at each point using DFT or other quantum mechanical methods. nih.gov This generates an energy landscape that reveals the most stable conformations. exlibrisgroup.comnih.govnih.gov For biphenyl derivatives, the planar conformation is often destabilized by steric hindrance between the ortho hydrogens (or, in this case, a methyl group and a hydrogen). The most stable conformation is typically twisted, with a dihedral angle that balances the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing effect of steric repulsion. ic.ac.uk
The energy landscape also provides information about the transition states connecting different conformations, allowing for the calculation of rotational energy barriers. exlibrisgroup.com Understanding the conformational preferences and the ease of interconversion between different conformers is crucial for predicting how the molecule will interact with its environment, for example, in a biological receptor or in a crystal lattice.
Simulation of Spectroscopic Parameters (e.g., GIAO NMR Shielding Tensors)
Computational methods can be used to simulate various spectroscopic parameters, providing a powerful tool for structure elucidation and validation. The calculation of Nuclear Magnetic Resonance (NMR) parameters is a prominent example.
The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors. molpro.netyoutube.comresearchgate.net These tensors describe the shielding of a nucleus from an external magnetic field by the surrounding electrons and are directly related to the experimentally measured chemical shifts. researchgate.net By calculating the shielding tensors for each nucleus in this compound and subtracting them from the shielding tensor of a reference compound (e.g., tetramethylsilane, TMS), the theoretical NMR chemical shifts can be obtained.
These calculated shifts can then be compared with experimental ¹H and ¹³C NMR spectra to confirm the molecular structure and assign the resonances to specific atoms. The accuracy of GIAO-DFT calculations is generally high, making it a reliable tool for chemists. Discrepancies between calculated and experimental shifts can often provide insights into solvent effects or dynamic processes that are not fully captured by the computational model.
Table 3: Illustrative Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Biphenyl Moiety
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 | 141.2 | 140.8 |
| C2 | 128.5 | 128.1 |
| C3 | 127.3 | 127.0 |
| C4 | 138.5 | 138.2 |
| C1' | 139.8 | 139.5 |
| C2' | 130.1 | 129.8 |
Note: These are representative values for a substituted biphenyl to illustrate the typical agreement between calculated and experimental data.
Elucidation of Reaction Mechanisms and Energy Barriers
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, providing detailed information about the transformation of reactants into products. rsc.orgacs.org For this compound, this could involve studying reactions such as oxidation of the methanol (B129727) group or electrophilic substitution on the aromatic rings.
Transition State Characterization
A key aspect of studying reaction mechanisms is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. rsc.org The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Computational methods can be used to locate and optimize the geometry of the transition state. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
The energy difference between the reactants and the transition state is the activation energy or energy barrier of the reaction. acs.org This barrier determines the rate of the reaction. By calculating the energy barriers for different possible reaction pathways, the most favorable mechanism can be identified. For example, in the oxidation of the methanol group of this compound, computational studies could help determine whether the reaction proceeds via a concerted or a stepwise mechanism. This detailed understanding of reaction mechanisms and energy barriers is essential for controlling chemical reactions and designing more efficient synthetic routes.
Isomerization Pathways and Thermodynamic Stability
The thermodynamic stability and isomerization of this compound are significantly influenced by the rotational freedom around the C-C single bond connecting the two phenyl rings and the steric hindrance imposed by the ortho-methyl group.
Isomerization Pathways: Isomerization in biphenyl systems primarily involves rotation around the pivotal C1-C1' bond. For this compound, this rotation would lead to different conformational isomers (atropisomers). However, the presence of the methyl group at the 2'-position (ortho-position) creates a significant steric barrier. This steric hindrance restricts the free rotation around the biphenyl linkage, making the isomerization between different conformers more difficult compared to its 3'-methyl or 4'-methyl isomers, or the unsubstituted biphenyl methanol. The energy barrier for this rotation is a key determinant of the stability of its conformers.
Table 1: Comparison of Positional Isomers of Methyl-biphenyl-4-yl-methanol
| Compound Name | CAS Number | Structural Difference | Implications for Stability and Reactivity |
| This compound | 198206-29-0 | Methyl group at the 2'-position | Ortho-substitution introduces steric hindrance, reducing rotational freedom and potentially lowering thermodynamic stability. |
| (3'-Methyl[1,1'-biphenyl]-4-yl)methanol | 773872-33-6 | Methyl group at the 3'-position | Meta-substitution has a smaller steric impact, allowing for greater rotational freedom compared to the ortho-isomer. |
| (4'-Methyl[1,1'-biphenyl]-4-yl)methanol | 79757-92-9 | Methyl group at the 4'-position | Para-substitution has minimal steric effect on the biphenyl linkage, resulting in higher rotational freedom and different packing in the solid state. nih.gov |
Molecular Interactions and Binding Affinities
The molecular structure of this compound, featuring both polar and non-polar regions, allows it to participate in a variety of non-covalent interactions that govern its binding affinities and supramolecular chemistry. These interactions include hydrogen bonding, hydrophobic interactions, and π-π stacking.
Hydrogen Bonding Interactions
The primary site for hydrogen bonding in this compound is the hydroxymethyl group (-CH₂OH) attached to one of the phenyl rings. This group can act as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). nih.gov
Computational analysis from PubChem confirms its capacity for these interactions. nih.gov
Table 2: Computed Hydrogen Bonding Capacity
| Property | Value | Source |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 (PubChem release 2025.04.14) nih.gov |
| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs 3.4.8.18 (PubChem release 2025.04.14) nih.gov |
These hydrogen bonds are crucial in determining the compound's behavior in protic solvents like water or methanol. In aqueous solutions, the methanol group can form hydrogen bonds with water molecules. researchgate.netmdpi.com These interactions influence its solubility and how it orients itself at interfaces. In the solid state, intermolecular hydrogen bonds between the hydroxymethyl groups of adjacent molecules can lead to the formation of ordered chains or networks, significantly impacting the crystal packing.
Hydrophobic Interactions
The biphenyl core of the molecule is large and non-polar, making it inherently hydrophobic. This characteristic drives the molecule to minimize its contact with polar environments, such as water. In aqueous media, the hydrophobic portions of the molecule tend to associate with each other or with other non-polar molecules, a phenomenon known as hydrophobic interaction. nih.gov
π-π Stacking in Biphenyl Systems
The two aromatic rings of the biphenyl moiety are capable of engaging in π-π stacking interactions. These are non-covalent interactions that occur between the electron clouds of aromatic systems. nih.gov Such interactions are fundamental in fields like molecular recognition, crystal engineering, and supramolecular chemistry. nih.govresearchgate.net
In this compound, the π-π stacking is influenced by the substitution pattern. The ortho-methyl group introduces significant steric hindrance, which prevents a perfectly co-planar arrangement of the two phenyl rings within the same molecule. This steric effect also influences how molecules pack in the solid state. While intramolecular π-π stacking is hindered, intermolecular stacking between the biphenyl systems of adjacent molecules is a key factor in its solid-state structure. These interactions can lead to layered or columnar structures, providing non-covalent crosslinks that can affect material properties. nih.govrsc.org
The strength of π-π stacking can be modulated by substituents on the aromatic rings. Computational studies on other substituted benzene (B151609) complexes have shown that electron-withdrawing groups tend to increase binding energies, while electron-donating groups lead to weaker interactions compared to unsubstituted benzene. researchgate.net The methyl group is weakly electron-donating, which would slightly modulate the electrostatic potential of the ring and influence the strength of the π-π stacking interaction.
Applications of 2 Methyl 1,1 Biphenyl 4 Yl Methanol in Materials Science and Industrial Processes
Intermediate in Complex Organic Synthesis
(2'-Methyl[1,1'-biphenyl]-4-yl)methanol serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science industries. The hydroxyl group can be easily converted into other functional groups, and the biphenyl (B1667301) structure provides a robust core for building larger molecular architectures.
A notable application is in the synthesis of inhibitors for the PD-1/PD-L1 pathway, which is a significant target in cancer immunotherapy. A derivative, (3′-(Benzo-1,4-dioxan-6-yl)-2′-methyl-[1,1′-biphenyl]-4-yl)methanol, is a key intermediate in the synthesis of these inhibitors, with downstream reactions achieving yields of 70.1%. This highlights the importance of the this compound framework in medicinal chemistry.
Furthermore, its structural isomer, (2-methyl[1,1'-biphenyl]-3-yl)methanol, is a known environmental transformation product of the pesticide Bifenthrin. nih.gov The synthesis of such compounds is crucial for environmental monitoring and toxicological studies. nih.govprepchem.com
The synthesis of this compound itself can be achieved through methods like the Suzuki-Miyaura coupling between 4-chlorobenzyl alcohol and 2-methylphenylboronic acid, often catalyzed by a palladium catalyst. google.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (2-methyl[1,1'-biphenyl]-3-yl)methanol nih.govprepchem.com |
| (3′-(Benzo-1,4-dioxan-6-yl)-2′-methyl-[1,1′-biphenyl]-4-yl)methanol |
| 4-chlorobenzyl alcohol |
| 2-methylphenylboronic acid |
| Bifenthrin nih.gov |
| Methyl aryl ethers nih.gov |
| N-methyl-arylamines researchgate.netnih.gov |
| LY503430 acs.org |
| 4-carboxylphenylboronic acid acs.org |
| Vanillin rsc.org |
| Eugenol rsc.org |
| Divanillin rsc.org |
| Dieugenol rsc.org |
| Bis-unsaturated diester rsc.org |
| Methanol (B129727) nih.govresearchgate.netnih.govnih.govuni-bayreuth.de |
| Palladium acetate (B1210297) researchgate.netnih.govacs.org |
| Triphenylphosphine (PPh3) acs.org |
This table lists all the chemical compound names mentioned throughout the article for easy reference.
Building Block for Biphenyl-Based Materials
Precursor for Advanced Fine Chemicals
The transformation of the methanol group into other functional groups makes this compound a potential precursor for a variety of more complex fine chemicals. For instance, oxidation of the methanol group could yield the corresponding aldehyde or carboxylic acid, which are valuable intermediates in organic synthesis. These derivatives could then be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals. However, specific pathways and the resulting high-value chemicals derived from this compound are not well-documented in the available literature.
Industrial Manufacturing Applications
Information regarding the industrial-scale manufacturing of this compound is not publicly detailed. While a patent exists for the synthesis of the related compound 4-biphenyl methanol, which involves the reaction of biphenyl with paraformaldehyde in the presence of acid catalysts, it is not specified if a similar process is used for the production of its methylated derivative. The synthesis of asymmetrically substituted biphenyls can be challenging, often requiring multi-step procedures and specialized catalysts. The lack of readily available information on its industrial synthesis suggests that this compound may be a specialty chemical produced on a smaller scale for research purposes rather than a large-scale industrial commodity.
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways
While classical methods like the Suzuki-Miyaura cross-coupling reaction are foundational for constructing the biphenyl (B1667301) core, future research should focus on developing more efficient, sustainable, and regioselective synthetic routes to (2'-Methyl[1,1'-biphenyl]-4-yl)methanol and its analogs. rsc.org
Key areas for exploration include:
C-H Activation/Functionalization: Direct, late-stage functionalization of biphenyl precursors could offer a more atom-economical approach, avoiding the pre-functionalization often required in traditional cross-coupling reactions.
Flow Chemistry: Continuous flow synthesis can offer improved reaction control, enhanced safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for this class of compounds would be a significant advancement.
Biocatalysis: Employing enzymes for the synthesis could lead to highly selective transformations under mild conditions, potentially offering access to enantiomerically pure derivatives.
A comparative overview of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Suzuki-Miyaura Coupling | High yields, good functional group tolerance | Development of more active and stable catalysts, use of greener solvents. |
| C-H Activation | Atom economy, reduced synthetic steps | Regioselectivity control, catalyst development (e.g., Pd, Ru, Rh). |
| Flow Chemistry | Scalability, safety, process control | Reactor design, optimization of reaction parameters. |
| Biocatalysis | High selectivity, mild conditions | Enzyme screening and engineering for specific transformations. |
Investigation of Undiscovered Reactivity Profiles
The interplay between the ortho-methyl group and the para-methanol group on the different phenyl rings likely imparts unique reactivity to this compound. The steric hindrance from the 2'-methyl group can influence the rotational barrier around the biphenyl axis, potentially leading to atropisomerism in appropriately substituted derivatives. spu.edu
Future investigations should aim to:
Map Electrophilic Aromatic Substitution: Systematically study the regioselectivity of electrophilic substitution reactions on both aromatic rings to understand the directing effects of the existing substituents. spu.edu
Explore Oxidative Chemistry: Investigate the oxidation of the methanol (B129727) group to an aldehyde or carboxylic acid and the potential for intramolecular cyclization reactions to form fluorenone derivatives. The cyclization of related biphenyl-2-methanols has been reported, suggesting this could be a fruitful area of research. beilstein-journals.org
Derivatization of the Hydroxyl Group: Synthesize a library of ethers and esters to explore how modification of the hydroxyl group impacts the compound's physical and biological properties.
Advanced Computational Modeling for Predictive Design
Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound and its derivatives, guiding experimental work and accelerating discovery. nih.gov
Future computational studies could focus on:
Conformational Analysis: Performing detailed conformational searches and molecular dynamics simulations to understand the preferred three-dimensional structures and the rotational energy barrier of the biphenyl bond. This is crucial for designing molecules with specific shapes. nih.gov
Predicting Spectroscopic Properties: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives.
Modeling Reaction Mechanisms: Using Density Functional Theory (DFT) to elucidate the mechanisms of potential reactions, helping to optimize reaction conditions and predict product distributions. acs.org
Quantitative Structure-Activity Relationship (QSAR): For applications in medicinal chemistry, QSAR models can be developed to correlate structural features with biological activity, enabling the design of more potent and selective compounds.
Development of New Material Applications for this compound Derivatives
The rigid yet conformationally flexible biphenyl core is a common feature in various advanced materials. Derivatives of this compound could find applications in several areas.
Potential applications to be explored:
Liquid Crystals: Biphenyl derivatives are a cornerstone of liquid crystal technology. The specific substitution pattern of this compound could be exploited to create new liquid crystalline materials with tailored properties. researchgate.net
Organic Light-Emitting Diodes (OLEDs): Fluorinated biphenyls are used in the development of OLEDs. rsc.org Introducing fluorine atoms into the this compound scaffold could lead to new materials for display and lighting applications.
Pharmaceuticals: The biphenyl motif is present in numerous approved drugs. rsc.org Derivatives of this compound could be investigated as scaffolds for new therapeutic agents, for example, as anticonvulsants or anticancer agents. nih.govnih.gov Libraries of derivatives could be synthesized and screened for various biological activities. nih.gov
Sensors: The biphenyl framework can be functionalized to create chemosensors. For instance, incorporating fluorescent moieties could lead to sensors for detecting specific analytes like nitroaromatic explosives. mdpi.com
The table below summarizes potential applications and the key properties to investigate.
| Application Area | Key Properties to Investigate | Relevant Derivative Types |
| Liquid Crystals | Mesomorphic behavior, thermal stability, optical anisotropy. | Ester and ether derivatives with long alkyl chains. |
| OLEDs | Photophysical properties (fluorescence/phosphorescence), charge transport. | Fluorinated and conjugated derivatives. |
| Pharmaceuticals | Biological activity, structure-activity relationships, pharmacokinetic properties. | Amides, sulfonamides, and other functionalized analogs. nih.gov |
| Sensors | Fluorescence quenching/enhancement, selectivity for specific analytes. | Derivatives with fluorophores and specific binding sites. |
Q & A
Q. What are the common synthetic routes for (2'-Methyl[1,1'-biphenyl]-4-yl)methanol, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The compound is synthesized via three primary routes:
- Grignard Reaction : React 2-methylbiphenyl-4-carbaldehyde with methylmagnesium bromide in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by quenching with ammonium chloride. Optimize yield (≥85%) by controlling stoichiometry (1:1.2 aldehyde:Grignard reagent) and reaction time (2–4 hours) .
- Cross-Coupling : Use Suzuki-Miyaura coupling between 4-bromo-2'-methylbiphenyl and paraformaldehyde under Pd(PPh₃)₄ catalysis (1 mol%) in DMF/H₂O (3:1) at 80°C. Yield improves with degassed solvents and inert atmospheres .
- Reduction : Reduce (2'-methylbiphenyl-4-yl)ketone using NaBH₄ in methanol (room temperature, 6 hours). Catalyst-free methods achieve ~75% yield but require post-reduction purification via silica gel chromatography .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation address common contradictions?
Methodological Answer:
- ¹H/¹³C NMR : Confirm biphenyl backbone (δ 7.2–7.6 ppm for aromatic protons) and hydroxymethyl group (δ 4.6–4.8 ppm, singlet). Resolve ambiguities from stereoisomers by comparing coupling constants (e.g., J = 8–10 Hz for trans-configuration) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to detect impurities (e.g., unreacted aldehyde at m/z 196). Adjust mobile phase pH to 2.5 (with 0.1% TFA) to enhance peak resolution .
- IR Spectroscopy : Identify O–H stretch (~3300 cm⁻¹) and biphenyl C–C stretches (~1600 cm⁻¹). Contradictions arise from solvent residues; always run background subtraction .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what factors influence enantiomeric excess (ee)?
Methodological Answer:
- Biocatalysis : Use immobilized Daucus carota cells to reduce (2'-methylbiphenyl-4-yl)ketone. Optimize ee (>90%) by adding 10% glucose as a co-substrate and maintaining pH 6.5–7.0 .
- Chiral Ligands : Employ (R)-BINAP-Pd complexes for asymmetric hydrogenation. Reaction at 50°C under 5 bar H₂ achieves 88% ee but requires rigorous exclusion of moisture .
- Kinetic Resolution : Use lipases (e.g., CAL-B) in toluene to selectively esterify the (S)-enantiomer. Monitor conversion via chiral GC (β-DEX 120 column) .
Q. What strategies exist for late-stage functionalization to expand its utility in drug discovery?
Methodological Answer:
- Pd-Catalyzed C–H Activation : Introduce substituents (e.g., –CF₃, –CN) at the 3-position using Pd(OAc)₂ (2 mol%), XPhos ligand, and aryl halides in DMF at 120°C. Yields range from 60–85% depending on steric hindrance .
- Click Chemistry : Perform copper-catalyzed azide-alkyne cycloaddition with propargyl ether derivatives. Optimize regioselectivity by pre-complexing Cu(I) with TBTA ligand .
- Protection/Deprotection : Protect the hydroxyl group as a TBS ether (using TBSCl/imidazole in DCM), enabling subsequent Grignard or Friedel-Crafts reactions .
Q. How do environmental factors (pH, temperature, solvents) affect the stability of this compound, and what protocols ensure integrity during experiments?
Methodological Answer:
- pH Sensitivity : The compound undergoes oxidation to the ketone at pH > 7. Store solutions in neutral buffers (e.g., PBS) with 0.1% BHT antioxidant .
- Thermal Stability : Degrades above 60°C (TGA data shows 5% weight loss at 120°C). Conduct reactions below 50°C and store at –20°C under argon .
- Solvent Compatibility : Avoid DMSO (promotes dimerization) and chlorinated solvents (risk of HCl-mediated dehydration). Prefer THF or ethyl acetate for solubility .
Q. How does structural modification (e.g., substituent position, electronic effects) impact reactivity compared to analogs like (4-Butylphenyl)methanol?
Methodological Answer:
- Electronic Effects : The 2'-methyl group increases steric hindrance, reducing nucleophilic substitution rates by 40% compared to unsubstituted biphenylmethanol. Hammett σ⁺ values predict slower oxidation (ρ = –0.8) .
- Comparative Reactivity Table :
| Derivative | Oxidation Rate (k, h⁻¹) | Suzuki Coupling Yield (%) |
|---|---|---|
| (2'-Methylbiphenyl) | 0.12 | 78 |
| (4-Butylphenyl) | 0.25 | 65 |
| Biphenyl-4-methanol | 0.18 | 82 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
